molecular formula C4H4F2O3 B14894287 2,2-Difluoroacetyl acetate

2,2-Difluoroacetyl acetate

Cat. No.: B14894287
M. Wt: 138.07 g/mol
InChI Key: RGTDOPSHOZLMML-UHFFFAOYSA-N
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Description

2,2-Difluoroacetyl acetate is an organic compound with the molecular formula C4H6F2O3 It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-difluoroacetyl acetate typically involves the reaction of difluoroacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_2\text{HCOOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_2\text{HCOOCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroacetyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoroacetic acid.

    Reduction: Reduction reactions can convert it into difluoroethanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Difluoroacetic acid.

    Reduction: Difluoroethanol.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoroacetyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and materials with special properties.

Mechanism of Action

The mechanism by which 2,2-difluoroacetyl acetate exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Comparison with Similar Compounds

    Ethyl bromodifluoroacetate: This compound is similar in structure but contains a bromine atom instead of an acetyl group.

    Difluoroacetic acid: A simpler compound with two fluorine atoms attached to an acetic acid moiety.

    Difluoroethanol: A reduced form of 2,2-difluoroacetyl acetate.

Uniqueness: this compound is unique due to its combination of fluorine atoms and an acetyl group, which imparts distinct chemical properties. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of fluorinated compounds that are valuable in pharmaceuticals and materials science.

Properties

IUPAC Name

acetyl 2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c1-2(7)9-4(8)3(5)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTDOPSHOZLMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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